Home > Products > Building Blocks P12371 > 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine
2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine - 321998-82-7

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine

Catalog Number: EVT-3109654
CAS Number: 321998-82-7
Molecular Formula: C13H10N4O
Molecular Weight: 238.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds containing both pyrazole and pyrimidine rings represent a broad class of heterocyclic molecules investigated for various scientific applications. While none of the provided papers specifically focus on "2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine", many describe structurally related compounds containing these ring systems as key pharmacophores. These molecules have been explored as potential therapeutic agents for various diseases by modulating specific biological targets. [, , , , , , , , ]

5-Chloro-N2-[(1S)-1-(5-Fluoropyrimidin-2-Yl)Ethyl]-N4-(5-Methyl-1H-Pyrazol-3-Yl)Pyrimidine-2,4-Diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor. It has shown efficacy in inhibiting signaling and proliferation of Jak2 V617F cell lines in vitro. [] Additionally, AZD1480 demonstrates in vivo efficacy in a TEL-Jak2 model and possesses excellent physical properties and preclinical pharmacokinetics. [] Currently, it is undergoing evaluation in Phase I clinical trials for potential use in treating myeloproliferative neoplasms. []

Relevance: Although the core structure differs from 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine, AZD1480 shares a crucial structural feature: a pyrazol-3-yl pyrimidin-4-amine moiety. This structural similarity suggests potential shared pharmacological activities and warrants further investigation. []

2-(4-(4,5-Dihydro-1H-Pyrazol-3-Yl)Phenoxy)Acetic Acid and Analogs

Compound Description: This compound class, including various analogs, exhibits anti-mycobacterial activity. [] Studies have demonstrated their effectiveness against Mycobacterium tuberculosis H37Rv and isoniazid-resistant strains. []

Relevance: These compounds share a core structure with 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine, featuring a 4-(1H-pyrazol-3-yl)phenoxy moiety. This structural similarity suggests potential overlap in their biological targets and mechanisms of action. []

2-[4-(1-Methyl-4-Pyridin-4-Yl-1H-Pyrazol-3-Yl)Phenoxymethyl]-Quinoline (PF-2545920)

Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor. [, ] It exhibits good brain penetration and favorable drug-like properties. [] This compound represents the first clinical entry for PDE10A inhibition as a potential treatment for schizophrenia. []

Relevance: Both PF-2545920 and 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine share a 4-(1H-pyrazol-3-yl)phenoxy group as a central structural motif. [] This common feature highlights their placement within the same chemical class and suggests potential similarities in their binding affinities and pharmacological profiles.

2-(4-Substituted-Piperidin/Piperazine-1-Yl)-N-(5-Cyclopropyl-1H-Pyrazol-3-Yl)-Quinazoline-2,4-Diamines

Compound Description: This series of compounds acts as potent p21-activated kinase 4 (PAK4) inhibitors. [] These compounds demonstrate significant anticancer activity, particularly against the A549 cell line. [] They inhibit A549 cell proliferation, disrupt cell cycle distribution, and hinder cell migration and invasion. []

Relevance: Although the core structure differs from 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine, these compounds share a crucial 5-cyclopropyl-1H-pyrazol-3-yl moiety. This shared feature suggests potential commonalities in their binding modes and biological activities, prompting further investigation into their structure-activity relationships. []

2-[4-(4-Cyano-Phenoxy)-3,5-Dicyclopropyl-1H-Pyrazol-1-Yl]-N-Methylacetamide (PF-02367982)

Compound Description: PF-02367982 is a highly potent and selective nonsteroidal progesterone receptor (PR) antagonist. [] It exhibits greater selectivity for PR over the glucocorticoid receptor compared to the nonselective steroidal antagonist RU-486 (mifepristone). [] This selectivity makes it a promising candidate for treating gynecological conditions such as endometriosis and uterine fibroids by blocking PR function. []

Overview

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines and phenoxy compounds. Its structure features a pyrimidine ring substituted with a phenoxy group, which is further substituted with a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.

Source

This compound can be synthesized through various chemical reactions involving readily available precursors, including pyrimidines and phenolic compounds. The specific synthesis routes may vary based on the desired purity and yield.

Classification

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Substituents: Phenoxy and pyrazole groups
  • Functional Groups: Aromatic, heterocyclic
Synthesis Analysis

Methods

The synthesis of 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine typically involves the following steps:

  1. Formation of the Phenoxy Group: A phenolic compound is reacted with a suitable halogenated pyrimidine under basic conditions to form the phenoxy-pyrimidine linkage.
  2. Introduction of the Pyrazole Moiety: The resulting compound undergoes a nucleophilic substitution reaction where a pyrazole derivative is introduced at the para position of the phenyl ring.

Technical Details

  • Reagents: Common reagents include sodium hydride as a base, various halogenated pyrimidines, and pyrazole derivatives.
  • Conditions: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
Molecular Structure Analysis

Data

  • Molecular Formula: C13H11N3O
  • Molecular Weight: Approximately 225.25 g/mol
  • IUPAC Name: 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine
Chemical Reactions Analysis

Reactions

The compound can participate in several chemical reactions, including:

  1. Nucleophilic Substitution: The presence of halogens in related compounds allows for nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the phenoxy group enables electrophilic substitutions.
  3. Condensation Reactions: Can react with aldehydes or ketones to form imines or related structures.

Technical Details

  • Reaction conditions often require specific temperatures and solvents (e.g., dimethyl sulfoxide or acetonitrile).
  • Catalysts may be used to enhance reaction rates or selectivity.
Mechanism of Action

Process

The mechanism of action for 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine involves its interaction with biological targets, potentially including enzymes or receptors involved in various physiological processes.

Data

Research indicates that compounds similar to this one may exhibit activities such as:

  • Inhibition of specific kinases involved in cancer pathways.
  • Modulation of inflammatory responses through interaction with signaling pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids and bases; sensitive to oxidation.
Applications

Scientific Uses

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine has potential applications in various fields:

  • Medicinal Chemistry: Development of pharmaceuticals targeting specific diseases, particularly cancers and inflammatory disorders.
  • Biochemical Research: Used as a tool compound to study enzyme activity and cellular signaling pathways.
  • Agricultural Chemistry: Investigated for potential use as a plant growth regulator or herbicide due to its structural similarity to known active compounds.
Introduction to 2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine in Medicinal Chemistry

Historical Context and Emergence as a Bioactive Scaffold

The development of 2-[4-(1H-pyrazol-3-yl)phenoxy]pyrimidine derivatives is intrinsically linked to efforts targeting receptor tyrosine kinases (RTKs), especially the epidermal growth factor receptor (EGFR). Early pyrazolopyrimidine-based kinase inhibitors, such as those reported in the mid-2000s, demonstrated the scaffold's capacity to occupy the adenine-binding pocket of ATP-binding sites [6]. This foundational work established the core structure as a viable platform for inhibitor design. Subsequent research focused on systematic structural optimization to address limitations of early-generation EGFR inhibitors, notably acquired resistance mutations (e.g., T790M) and poor selectivity profiles [2] [6]. Key milestones include:

Table 1: Structural Evolution of Pyrazolopyrimidine-Based EGFR Inhibitors

GenerationKey LimitationsScaffold ModificationsRepresentative Compounds
First (e.g., Erlotinib)EGFRᵀ⁷⁹⁰ᴹ resistance, toxicityIntroduction of irreversible bindersCompound V [2]
Second (e.g., Neratinib)Low maximal-tolerated doseIncorporation of 3-alkoxy substitutions (e.g., 3-cyclopropylmethoxy)Compound VI [2]
Third (e.g., Osimertinib)Severe skin toxicityExploration of 4-anilino-1H-pyrazolo[3,4-d]pyrimidinesCompound VII, Compound 12b [2] [6]

The strategic incorporation of the phenoxy linker in 2-[4-(1H-pyrazol-3-yl)phenoxy]pyrimidine aimed to enhance molecular flexibility and optimize interactions within hydrophobic regions I and II of the kinase domain [2] [6]. This design leverages the pyrimidine nitrogen atoms for critical hydrogen bonding while positioning the 4-(pyrazol-3-yl)phenyl moiety to exploit adjacent hydrophobic pockets, a concept validated through iterative medicinal chemistry campaigns [6] [8]. The scaffold's synthetic accessibility facilitated rapid exploration of structure-activity relationships (SAR), accelerating its emergence as a versatile template for kinase inhibitor development [2] [10].

Structural Analogy to Purine-Based Therapeutics

The 1H-pyrazolo[3,4-d]pyrimidine core within 2-[4-(1H-pyrazol-3-yl)phenoxy]pyrimidine exhibits a striking bioisosteric relationship with natural purines. This analogy is central to its biological activity:

  • Electronic and Topological Mimicry: The pyrazolopyrimidine system replicates the electronic distribution and planar geometry of adenine. Density functional theory (DFT) calculations confirm significant aromaticity across both rings, stabilizing interactions within ATP-binding clefts [2] [9]. The nitrogen atoms at positions 1, 3, and 9 (purine numbering) are mirrored by nitrogens in the pyrazole and pyrimidine rings, enabling similar hydrogen-bonding patterns with kinase hinge regions [2] [6].
  • Pharmacophore Integration: The scaffold inherently incorporates key pharmacophoric elements essential for kinase inhibition:
  • Flat Heteroaromatic System: The bicyclic core occupies the adenine binding pocket [2].
  • Hydrophobic Tail: The 4-(pyrazol-3-yl)phenyl group extends into hydrophobic region I [2] [6].
  • Linker/Solvent Front Interaction: The phenoxy linker provides conformational flexibility, while substituents on the pyrazole nitrogen (N1) can be optimized for interactions with solvent-accessible regions or allosteric pockets [6] [8].

Table 2: Hydrogen-Bonding Interactions of Purine vs. Pyrazolopyrimidine Scaffolds in Kinases

Target ResidueAdenine (ATP)2-[4-(1H-Pyrazol-3-yl)phenoxy]Pyrimidine CoreFunctional Role
Met793 (EGFR)N1-H (Donor)Pyrimidine N1 (Acceptor)Hinge region binding
Thr854 (c-Src)N6-H₂ (Donor)Pyrazole NH (Donor)Key affinity determinant
Glu738 (Ack1)N7 (Acceptor)Pyrimidine N (Acceptor)Stabilization via water-mediated bonds

This inherent purine mimicry allows 2-[4-(1H-pyrazol-3-yl)phenoxy]pyrimidine derivatives to function as competitive ATP antagonists, disrupting phosphorylation-driven signaling cascades in cancer cells [2] [3] [6]. Computational docking studies consistently show the scaffold forming 2-3 critical hydrogen bonds with kinase hinge residues, mimicking the interactions of the natural adenine moiety but with potentially higher affinity due to optimized hydrophobic contacts [2] [6].

Role in Targeted Cancer Therapy Development

Derivatives based on the 2-[4-(1H-pyrazol-3-yl)phenoxy]pyrimidine scaffold demonstrate potent anticancer effects primarily through kinase inhibition, apoptosis induction, and cell cycle disruption. Key findings include:

  • Efficacy Against Resistant EGFR Mutants: Compound 12b (a prototypical derivative featuring a 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine linked to the phenoxypyrimidine scaffold) exhibited nanomolar inhibition against both wild-type EGFR (IC₅₀ = 0.016 µM) and the resistant T790M mutant (IC₅₀ = 0.236 µM) [2]. This dual activity is attributed to strategic hydrazone substitutions enabling optimal fit within the mutated ATP pocket. Mechanistically, 12b induced significant apoptosis in A549 (lung) and HCT-116 (colon) cancer cells (IC₅₀ = 8.21 µM and 19.56 µM, respectively), associated with an 8.8-fold increase in the pro-apoptotic BAX/Bcl-2 ratio and cell cycle arrest at S and G2/M phases [2].
  • Polypharmacology Potential: Beyond EGFR, the scaffold shows promise against other oncokinases. Molecular modeling indicates potential for inhibiting:
  • Bruton's Tyrosine Kinase (BTK): Via interactions with Leu408 and Glu410 in the hinge region [4].
  • Janus Kinase 2 (JAK2): Leveraging the pyrazole C3 position for hydrophobic interactions with the glycine-rich loop [3] [4].
  • Cyclin-Dependent Kinases (CDKs): Utilizing the phenoxy group to access the ribose-binding pocket [4] [7].
  • Mechanistic Insights from Cellular Studies: Flow cytometry and Western blot analyses on derivative-treated cancer cells reveal:
  • Dose-dependent increase in sub-G1 cell population (apoptotic cells).
  • Downregulation of cyclins B1 and D1.
  • Activation of caspase-3 and caspase-9.
  • Suppression of phospho-EGFR and downstream effectors like AKT and ERK [2] [6].

Table 3: Anticancer Mechanisms of Key Scaffold Derivatives

DerivativePrimary Target (IC₅₀)Cellular ActivityDownstream Effects
Compound 12bEGFRᵂᵀ (0.016 µM), EGFRᵀ⁷⁹⁰ᴹ (0.236 µM)A549 IC₅₀ = 8.21 µM; HCT-116 IC₅₀ = 19.56 µM↑BAX/Bcl-2 (8.8x), S/G2-M arrest, ↓p-EGFR
3-Alkoxy Derivatives [6]erbB2/EGFRIn vivo tumor growth inhibition (mouse xenografts)Oral bioavailability (rat/dog models)
Dinaciclib Analogs [4]CDK2, CDK5, CDK9Antiproliferative (multiple myeloma, leukemia)↓RNA polymerase II phosphorylation

The scaffold's modularity enables precise tuning for improved target selectivity, pharmacokinetics (e.g., oral bioavailability demonstrated in rat and dog models for 3-alkoxy derivatives [6]), and efficacy against multidrug-resistant cancers [2] [4] [6]. Its role exemplifies the rational design of next-generation targeted therapies exploiting intrinsic purine-mimicry while overcoming historical limitations of earlier kinase inhibitors [2] [6].

Properties

CAS Number

321998-82-7

Product Name

2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine

IUPAC Name

2-[4-(1H-pyrazol-5-yl)phenoxy]pyrimidine

Molecular Formula

C13H10N4O

Molecular Weight

238.25

InChI

InChI=1S/C13H10N4O/c1-7-14-13(15-8-1)18-11-4-2-10(3-5-11)12-6-9-16-17-12/h1-9H,(H,16,17)

InChI Key

DUEUESIXAVJTRZ-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=CC=NN3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.